molecular formula C15H15Cl2NO2 B2452852 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 1797182-35-4

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No. B2452852
M. Wt: 312.19
InChI Key: HVQWJCBQVKXSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an important tool for researchers in a variety of fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone with 2,4-dichlorophenol in the presence of a base to form the desired product.

Starting Materials
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone, 2,4-dichlorophenol, Base (e.g. NaOH, KOH)

Reaction
Step 1: Dissolve 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone and 2,4-dichlorophenol in a suitable solvent (e.g. ethanol, methanol)., Step 2: Add a base (e.g. NaOH, KOH) to the reaction mixture and stir at room temperature for several hours., Step 3: Acidify the reaction mixture with an acid (e.g. HCl) to obtain the desired product as a solid., Step 4: Purify the product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors. This binding leads to changes in neurotransmitter activity, which can have a range of effects on behavior and physiology.

Biochemical And Physiological Effects

Studies have shown that 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone can have a range of biochemical and physiological effects, including changes in neurotransmitter release, modulation of pain perception, and alterations in behavior. These effects are believed to be related to the compound's mechanism of action and its ability to interact with specific receptors in the central nervous system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone in lab experiments is its unique structure and properties, which make it an important tool for researchers in a variety of fields. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and work with the compound.

Future Directions

There are many potential future directions for research on 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone, including studies on its potential therapeutic applications, its mechanism of action, and its interactions with other compounds and systems in the body. Additionally, further research is needed to optimize the synthesis and purification of the compound, as well as to develop new methods for working with it in the lab.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone has been used in a variety of scientific research applications, including studies on the central nervous system, drug addiction, and pain management. The compound has been shown to have potential as a therapeutic agent for a range of conditions, and its unique structure makes it an important tool for researchers in these fields.

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c16-10-4-7-14(13(17)8-10)20-9-15(19)18-11-2-1-3-12(18)6-5-11/h1-2,4,7-8,11-12H,3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQWJCBQVKXSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone

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